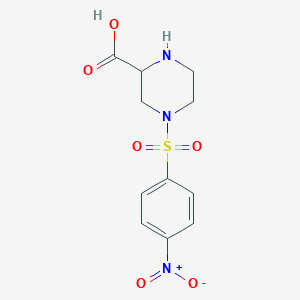
4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid is a specialty compound used primarily in proteomics research. It has the molecular formula C11H13N3O6S and a molecular weight of 315.3 . This compound is known for its unique structure, which includes a piperazine ring substituted with a nitrophenyl group and a sulfonyl group, making it a valuable tool in various scientific applications.
Vorbereitungsmethoden
The synthesis of 4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Deprotection and selective intramolecular cyclization: The protected piperazines are then deprotected using PhSH, followed by selective intramolecular cyclization to form the final product.
Analyse Chemischer Reaktionen
4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation and reduction: The nitrophenyl group can undergo redox reactions, altering the compound’s electronic properties.
Substitution reactions: The sulfonyl and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions: Typical reagents include sulfonium salts, DBU, and PhSH, with reactions often conducted under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the piperazine ring or the substituent groups.
Wissenschaftliche Forschungsanwendungen
4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in proteomics research to study protein interactions and modifications.
Wirkmechanismus
The mechanism by which 4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid exerts its effects involves interactions with molecular targets such as proteins and enzymes. The nitrophenyl and sulfonyl groups can form specific interactions with amino acid residues, influencing protein structure and function. The piperazine ring provides a scaffold for these interactions, facilitating the study of complex biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid can be compared with other piperazine derivatives, such as:
Trimetazidine: Used in the treatment of angina, it has a different substitution pattern on the piperazine ring.
Ranolazine: Another anti-anginal drug with a distinct chemical structure.
Befuraline: An antidepressant with a piperazine core but different substituents.
Eigenschaften
Molekularformel |
C11H13N3O6S |
|---|---|
Molekulargewicht |
315.30 g/mol |
IUPAC-Name |
4-(4-nitrophenyl)sulfonylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C11H13N3O6S/c15-11(16)10-7-13(6-5-12-10)21(19,20)9-3-1-8(2-4-9)14(17)18/h1-4,10,12H,5-7H2,(H,15,16) |
InChI-Schlüssel |
GLNRBIKEUMLHLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(N1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


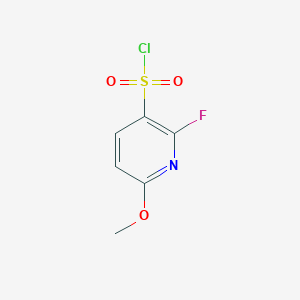


![1-[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560060.png)
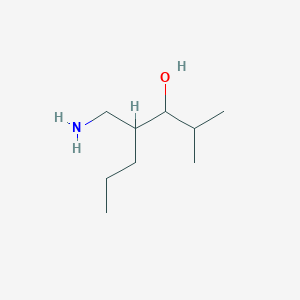
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13560088.png)

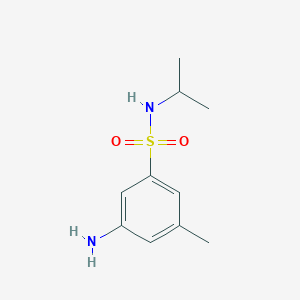
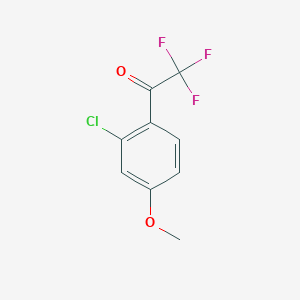
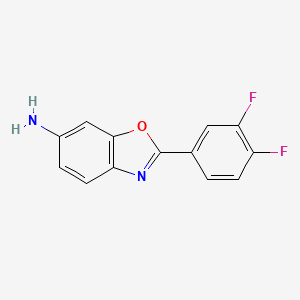
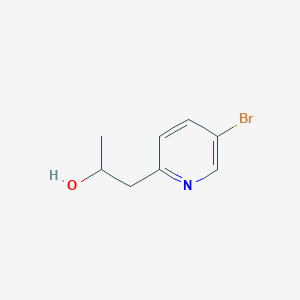
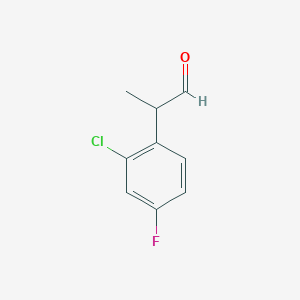
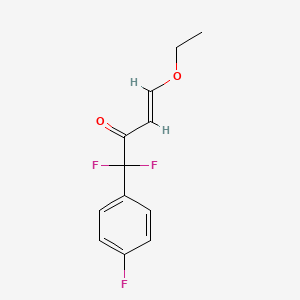
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13560148.png)
